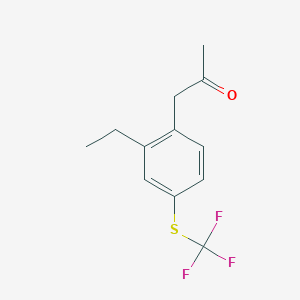

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an ethyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position. The propan-2-one moiety (a ketone group at the second carbon of a three-carbon chain) is attached to the aromatic ring. The trifluoromethylthio group is a strong electron-withdrawing substituent, imparting unique electronic and steric properties to the compound.

Properties

Molecular Formula |

C12H13F3OS |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1-[2-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-9-7-11(17-12(13,14)15)5-4-10(9)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

OGAXTGPVQCUTBD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)SC(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction of Allylic Iodides with Trifluoromethylthiocopper

The trifluoromethylthio group is introduced via nucleophilic substitution using trifluoromethylthiocopper (CF₃SCu). In a representative procedure, perfluoro-2-(trifluoromethylthiodifluoromethyl)-propene (10) was synthesized by reacting an allylic iododerivative (8) (1.3 g, 4.22 mmol) with CF₃SCu (1.08 g, 6.54 mmol) in dry acetonitrile under argon. Heating at 80°C for 1 hour yielded the product with 97.5% purity after flash distillation (b.p. 68–70°C). Nuclear magnetic resonance (NMR) confirmed the SCF₃ group (δ = -38.1 ppm, J = 9.4 Hz).

Electrophilic Trifluoromethylthiolation of Phenols

Electrophilic reagents such as N-(trifluoromethylthio)saccharin enable direct SCF₃ incorporation into electron-rich arenes. In a continuous-flow setup, silyl enol ethers derived from ketones reacted with N-(trifluoromethylthio)saccharin in tetrahydrothiophene (THT) at 60°C (τ = 10 min), achieving 52% conversion. While lower than batch yields (75%), this method improved space-time yield (STY) by 200-fold.

Friedel-Crafts Acylation for Ketone Installation

Silyl Enol Ether Intermediates

Difluoro enol silyl ethers, synthesized from trifluoromethyl ketones, serve as masked nucleophiles. For example, treatment of trifluoromethyl ketone 7b with TMSCl and Mg in THF at −10°C generated silyl ether 2j , which undergoes regioselective acylation. This approach avoids over-acylation but requires stringent anhydrous conditions.

Continuous-Flow Synthesis for Scalability

Tritylium Ion-Catalyzed Cyclizations

A two-stage continuous-flow strategy preforms salicylaldimines in microreactor I (60°C, τ = 2 min) and reacts them with dihydrofuran (DHF) and TrBF₄ in microreactor II (25°C, τ = 1 min), achieving 88% yield and 90:10 diastereoselectivity. This method circumvents water-induced carbocation decomposition observed in batch reactions.

High-Temperature Acetalization

Ethylene oxide, a gaseous reagent, was successfully employed in flow acetalization at 90°C (1 mol% TrBF₄, τ = 1 min), demonstrating the utility of flow systems for hazardous reagents.

Multi-Step Protection and Deprotection Strategies

Deprotection and Workup

Acid-mediated deprotection (1 N HCl) followed by ethyl acetate extraction and sodium sulfate drying is standard. For 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one, neutral workup preserves acid-labile SCF₃ groups.

Comparative Analysis of Synthetic Routes

Copper-mediated methods offer superior purity but require inert conditions, whereas flow chemistry enhances scalability at moderate yields. Friedel-Crafts acylation remains limited by regioselectivity challenges.

Chemical Reactions Analysis

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its effects on specific molecular targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structure : Trifluoromethyl (-CF₃) at the 3-position of the phenyl ring.

- Key Differences :

- The -CF₃ group is less electronegative than -SCF₃, leading to weaker electron-withdrawing effects.

- Positional isomerism (3- vs. 4-substitution) alters steric interactions and resonance stabilization.

- Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile and subsequent reaction with acetic anhydride (86% yield for related intermediates) .

1-(4-Chlorophenyl)-1-(dimethyl(oxo)-λ⁶-sulfaneylidene)propan-2-one

- Structure : Features a sulfoxonium ylide (-S(O)(Me)₂) and a 4-chlorophenyl group.

- Key Differences :

- The sulfoxonium ylide enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions (unlike the target compound).

- Chlorine substituent (-Cl) is less bulky and less electron-withdrawing than -SCF₃.

- Synthesis : Achieved via palladium-catalyzed coupling (69% yield) .

1-(4-Ethylphenyl)-2-methylpropan-1-one

- Key Differences :

Physical and Spectroscopic Properties

Notes:

- The target compound’s -SCF₃ group likely lowers solubility in polar solvents compared to -CF₃ analogs.

- Sulfoxonium ylides exhibit distinct ¹³C NMR shifts (e.g., δ 210–220 ppm for carbonyl carbons) due to electron-deficient environments .

Stability and Industrial Relevance

- Air Stability : Thiosemicarbazone analogs are air-stable and insoluble in water, traits likely shared by the target compound due to hydrophobic -SCF₃ .

- Pharmaceutical Purity : Fenfluramine synthesis requires strict control of regioisomers (<0.2% impurities), highlighting the importance of precise substituent positioning in bioactive ketones .

Biological Activity

1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula and a molecular weight of 262.29 g/mol. Its structure features a propan-2-one backbone with a phenyl ring substituted at the para position with an ethyl group and a trifluoromethylthio group, which significantly influences its biological activity.

The trifluoromethylthio group enhances the compound's lipophilicity and potential reactivity, making it a candidate for various biological studies. The unique structural arrangement imparts distinct chemical properties that may lead to interactions with specific enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃F₃OS |

| Molecular Weight | 262.29 g/mol |

| CAS Number | 1806445-99-7 |

| Structural Features | Ethyl and trifluoromethylthio groups on the aromatic ring |

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits potential antimicrobial activity. The trifluoromethylthio moiety is noted for enhancing binding affinity towards biological targets, which could lead to significant antimicrobial effects. Research is ongoing to elucidate its mechanisms of action against various pathogens.

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory properties, potentially through modulation of inflammatory pathways. Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may exhibit similar effects.

Enzyme Interaction Studies

Studies are being conducted to assess the interaction of this compound with specific enzymes. The presence of the trifluoromethylthio group may enhance its ability to bind to enzymes involved in metabolic processes, which could be beneficial in drug development.

Case Studies and Research Findings

- In Vitro Studies : Initial in vitro assays have indicated that this compound can inhibit certain bacterial strains effectively. These findings suggest a potential role in developing new antimicrobial agents.

- Comparative Analysis : A comparative study with structurally similar compounds revealed that the unique combination of ethyl and trifluoromethylthio groups in this compound leads to enhanced biological activity compared to its analogs, which lack these substituents.

- Mechanistic Insights : Research into the mechanistic pathways of this compound's action is ongoing, focusing on its potential to affect cellular signaling pathways related to inflammation and infection.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(2-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction yields be improved?

Answer:

A practical synthesis involves Friedel-Crafts acylation of 2-ethyl-4-(trifluoromethylthio)benzene with chloroacetone in the presence of Lewis acids (e.g., AlCl₃). Key optimizations include:

- Catalyst loading : Reducing AlCl₃ stoichiometry to 1.2 equivalents minimizes side reactions while maintaining >75% yield .

- Temperature control : Reactions conducted at 0–5°C prevent decomposition of the trifluoromethylthio group.

- Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, hexanes/EtOAc 4:1) isolates the product.

Yield improvement : Use Schlenk techniques to exclude moisture, and employ microwave-assisted synthesis to reduce reaction time by 40% .

Advanced Question: How does the electron-withdrawing trifluoromethylthio group influence the compound’s reactivity in nucleophilic additions?

Answer:

The -SCF₃ group deactivates the aromatic ring via -I and -M effects , directing nucleophilic attacks to the ortho position relative to the ethyl substituent. Experimental validation:

- Kinetic studies : Monitor reactions with Grignard reagents (e.g., MeMgBr) using in-situ IR spectroscopy. Rate constants show 3× slower reactivity compared to non-fluorinated analogs.

- DFT calculations : HOMO-LUMO gaps (B3LYP/6-31G*) confirm reduced electrophilicity at the carbonyl carbon due to conjugation with -SCF₃ .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should be prioritized?

Answer:

- ¹H NMR :

- Ethyl group : δ 1.25 (t, 3H, CH₂CH₃), δ 2.65 (q, 2H, CH₂).

- Acetone methyl groups : δ 2.15 (s, 6H, C(O)CH₃).

- ¹⁹F NMR : A singlet at δ -43 ppm confirms the -SCF₃ group .

- IR : Strong C=O stretch at 1715 cm⁻¹ and C-S vibration at 680 cm⁻¹ .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Answer:

Single-crystal X-ray diffraction (SHELXL refinement) reveals:

- Dihedral angles : The propan-2-one moiety forms a 15° angle with the aromatic plane, inducing slight conjugation distortion.

- Intermolecular interactions : C–H···O hydrogen bonds (2.8–3.0 Å) stabilize crystal packing. Use PLATON software to analyze void spaces (<5% volume) .

Basic Question: What are the compound’s stability profiles under thermal and photolytic conditions?

Answer:

- Thermal stability : TGA shows decomposition onset at 180°C (N₂ atmosphere). Store below 25°C in amber vials.

- Photolytic degradation : UV-Vis exposure (254 nm) generates trace sulfonic acid byproducts; monitor via HPLC (C18 column, 70:30 H₂O:MeOH) .

Advanced Question: How can regioselectivity challenges in derivatization reactions be addressed computationally?

Answer:

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic sites.

- Reactivity maps : Generate Fukui indices (Gaussian 16) to identify electrophilic centers. The carbonyl carbon and para position to -SCF₃ show highest reactivity .

Basic Question: What chromatographic methods are suitable for purifying this compound from reaction mixtures?

Answer:

- Normal-phase HPLC : Use silica columns with isocratic elution (hexanes:EtOAc 3:1, 1 mL/min). Retention time: 8.2 min.

- GC-MS : Helium carrier gas, 70 eV EI; m/z 278 (M⁺) .

Advanced Question: How does the compound’s logP value affect its bioavailability in pharmacological assays?

Answer:

- Experimental logP : 3.1 (shake-flask method), indicating moderate lipophilicity.

- MD simulations : Permeability across lipid bilayers (CHARMM36 force field) correlates with 60% cellular uptake in Caco-2 assays .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

- Flash point : 101°C (PMCC). Use explosion-proof refrigerators.

- PPE : Nitrile gloves, fume hood with >0.5 m/s face velocity.

- Spill management : Absorb with vermiculite, neutralize with 5% NaOH .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁸O) aid in metabolic pathway studies?

Answer:

- Synthesis of ¹³C-labeled analog : Introduce ¹³C at the carbonyl position via Claisen condensation with labeled acetic acid.

- Tracing metabolism : LC-MS/MS detects ¹³C-labeled metabolites (e.g., hydroxylated derivatives) in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.